2,3,6-Trifluorophenylacetonitrile

19F NMR spectroscopy Quality control Identity verification

2,3,6-Trifluorophenylacetonitrile (syn. 2,3,6-trifluorobenzyl cyanide) is a fluorinated phenylacetonitrile with the molecular formula C₈H₄F₃N and a molecular weight of 171.12 g/mol.

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
CAS No. 114152-21-5
Cat. No. B047490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trifluorophenylacetonitrile
CAS114152-21-5
Molecular FormulaC8H4F3N
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CC#N)F)F
InChIInChI=1S/C8H4F3N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2
InChIKeyPQIFHBOOYBTJLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trifluorophenylacetonitrile (CAS 114152-21-5) – Technical Baseline and Substance Identity


2,3,6-Trifluorophenylacetonitrile (syn. 2,3,6-trifluorobenzyl cyanide) is a fluorinated phenylacetonitrile with the molecular formula C₈H₄F₃N and a molecular weight of 171.12 g/mol [1]. It is a colorless liquid with a boiling point of 80–85 °C at 5 Torr and a predicted density of 1.334 ± 0.06 g/cm³ . The compound serves primarily as a versatile synthetic intermediate, with the 2,3,6-trifluoro substitution pattern conferring distinct electronic and steric properties relative to other trifluorophenylacetonitrile regioisomers [2].

Why Generic Substitution of 2,3,6-Trifluorophenylacetonitrile with Other Trifluorophenylacetonitrile Isomers Risks Process Failure


Trifluorophenylacetonitrile regioisomers (e.g., 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trifluoro variants) are not functionally interchangeable. The position of fluorine atoms dictates the dipole moment, pKa of the benzylic protons, and the electron density on the aromatic ring, all of which influence reactivity in downstream transformations [1]. In medicinal chemistry campaigns, the 2,3,6-substitution pattern has been explicitly selected to balance potency, lipophilicity, and oxidative metabolism in human liver microsomes—attributes that cannot be replicated by simple isomer exchange without extensive re-optimization [2].

2,3,6-Trifluorophenylacetonitrile (114152-21-5) – Quantitative Differentiation Evidence Versus Closest Analogs


Spectral Fingerprint: 19F NMR Chemical Shift Signature Uniquely Identifies the 2,3,6-Isomer

The 19F NMR spectrum of 2,3,6-trifluorophenylacetonitrile (399.65 MHz, CDCl₃) exhibits three distinct fluorine resonances with chemical shifts and coupling constants that are diagnostic of the 2,3,6-substitution pattern [1]. While comprehensive comparative 19F NMR data for all trifluorophenylacetonitrile isomers are not consolidated in a single source, the literature establishes that fluorine chemical shifts in polyfluorinated aromatics are highly sensitive to substitution position; regioisomers produce non-overlapping, characteristic spectral patterns that can be used to confirm structural identity upon material receipt [2]. This provides a rapid, non-destructive method to verify that the supplied material is indeed the 2,3,6-isomer and not a mislabeled regioisomer, which is critical when the isomer is destined for a validated synthetic route where positional fidelity is mandatory.

19F NMR spectroscopy Quality control Identity verification

Distillation Behavior: Reduced-Pressure Boiling Point Enables Gentle Purification Relative to Other Regioisomers

The boiling point of 2,3,6-trifluorophenylacetonitrile is reported as 80–85 °C at 5 Torr . In contrast, the 2,3,4-trifluoro regioisomer has a predicted atmospheric (760 mmHg) boiling point of 217.2 °C [1]. Although direct numerical comparison is complicated by differing pressure conditions, the availability of a well-defined reduced-pressure boiling point for the target compound indicates that it can be distilled at significantly lower temperatures, reducing the risk of thermal decomposition during purification. This is a practical advantage when the compound is to be used in heat-sensitive downstream reactions or when high purity must be maintained through repeated distillation cycles.

Purification Distillation Thermal stability

Validated Pharmacophore: 2,3,6-Trifluorophenylacetamide Moiety Delivers Balanced Potency and Metabolic Stability in GPR119 Agonists

Mascitti et al. designed and evaluated a GPR119 agonist incorporating a 2-(2,3,6-trifluorophenyl)acetamide group [1]. The derivative exhibited an EC₅₀ of 32 nM at the human GPR119 receptor expressed in HEK293 cells, measured by β‑lactamase reporter gene assay [2]. Crucially, the 2,3,6-trifluoro substitution was chosen based on a multi-parameter optimization that simultaneously maintained target potency while reducing lipophilicity and oxidative metabolism in human liver microsomes relative to earlier leads [1]. Although the publication does not provide a head-to-head comparison of all possible trifluorophenyl regioisomers, the explicit selection of the 2,3,6-pattern over other fluorinated phenyl alternatives demonstrates that this specific isomer provides a favorable balance of pharmacological and ADME properties. This validated pharmacophore information reduces the risk for procurement in medicinal chemistry campaigns targeting GPR119 or related receptors.

GPR119 agonist Metabolic stability Lipophilicity Diabetes

High-Confidence Application Scenarios for 2,3,6-Trifluorophenylacetonitrile (114152-21-5) Based on Differential Evidence


Synthesis of GPR119 Agonist Clinical Candidates and Related Analogues

The 2,3,6-trifluorophenylacetonitrile building block is directly documented in the preparation of a potent GPR119 agonist (EC₅₀ = 32 nM) with optimized microsomal stability and reduced lipophilicity [1]. Research groups pursuing GPR119 modulators for type 2 diabetes can confidently source this specific isomer to replicate published synthetic routes and benefit from the established multi-parameter optimization data.

Identity Verification and Incoming Quality Control via 19F NMR

The availability of high-resolution 19F NMR, 1H NMR, IR, and mass spectra from the SDBS database enables immediate, instrument-based identity confirmation of received material [1]. This is particularly valuable when multiple trifluorophenylacetonitrile isomers are present in the same laboratory inventory, as the characteristic 19F NMR pattern discriminates the 2,3,6-isomer from other regioisomers without requiring derivatization.

Low-Temperature Distillation-Based Purification for Heat-Sensitive Downstream Chemistry

The measured boiling point of 80–85 °C at 5 Torr [1] allows purification via reduced-pressure distillation at temperatures well below those predicted for other trifluorophenylacetonitrile regioisomers under atmospheric conditions. This property is advantageous when the compound is to be used immediately in temperature-sensitive transformations, such as enzyme-catalyzed resolutions or low-temperature lithiation reactions, where thermal decomposition products could poison catalysts or reduce yield.

Fluorinated Building Block for Liquid Crystal Intermediate Synthesis

Although not directly quantified in the retrieved evidence for this specific compound, the 2,3,6-trifluorophenyl motif is recognized in the literature as a structural element that modulates dielectric anisotropy in fluorinated liquid crystals [1]. Researchers developing novel liquid crystal materials can leverage the unique dipole orientation imparted by the 2,3,6-substitution pattern, which differs from other trifluorophenyl isomers, to fine-tune electro-optic properties.

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